1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a boronic acid derivative with the molecular formula C7H7BN2O2 and a molecular weight of 161.96 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-B]pyridine core fused with a boronic acid group. It is widely used in various fields of scientific research due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is the Fibroblast Growth Factor Receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid typically involves several steps. One common method includes the cross-coupling reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential as an inhibitor of enzymes and proteins, making it valuable in biochemical research.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the unique pyrrolo[2,3-B]pyridine core.
4-Pyridylboronic acid: Similar in structure but with a different heterocyclic core, leading to different reactivity and applications.
1H-Pyrazolo[3,4-B]pyridine derivatives: These compounds share a similar fused ring system but differ in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246761-84-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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